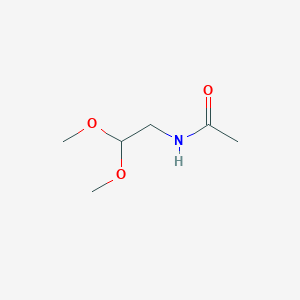

N-(2,2-Dimethoxyethyl)acetamide

Overview

Description

N-(2,2-Dimethoxyethyl)acetamide (CAS: Not explicitly provided) is a substituted acetamide derivative characterized by a dimethoxyethyl group attached to the acetamide nitrogen. Its structure (CH₃CONH-CH₂-C(OCH₃)₂) confers unique physicochemical properties, such as enhanced solubility in polar solvents and stability under acidic or basic conditions due to the electron-donating methoxy groups . The compound is widely employed as a precursor in organic synthesis, particularly in reductive alkylation and cyclization reactions to form heterocyclic compounds like imidazopyridinones and praziquantel analogs . Its role in stabilizing intermediates during aminoalkylation reactions (e.g., with anilines) has been documented, achieving high yields (>85%) under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-Dimethoxyethyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of aminoacetaldehyde dimethyl acetal with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like benzene under reflux conditions . Another method involves the reaction of 2,2-dimethoxyethylamine with acetic anhydride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Scientific Research Applications

N-(2,2-Dimethoxyethyl)acetamide has a wide range of applications across different scientific disciplines:

Chemistry

- Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, enabling the development of more complex molecules. Its unique structure allows for diverse chemical reactions that are crucial in synthetic organic chemistry.

Biology

- Biochemical Studies : The compound is employed in studies investigating enzyme interactions and metabolic pathways. Its structural characteristics may allow it to interact with specific biological targets, making it valuable for research in medicinal chemistry .

- Potential Biological Activity : Although specific mechanisms of action are not fully characterized, there is ongoing research into its potential antimicrobial and anticancer properties . The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.

Medicine

- Pharmaceutical Development : this compound acts as a precursor for synthesizing pharmaceuticals and bioactive molecules. Its derivatives are being explored for their potential therapeutic applications in treating various diseases .

Industry

- Material Science : The compound is utilized in producing specialty chemicals and materials. Its unique reactivity can be harnessed in developing new materials with specific properties .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

- A study demonstrated its role as an intermediate in synthesizing 1- and 4-substituted piperazin-2-ones, which are important pharmaceutical compounds .

- Research involving polymer-supported synthesis highlighted N-acyl-N-(2,2-dimethoxyethyl)-amines as key intermediates for producing diverse compounds with potential biological activities .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)acetamide involves its interaction with specific molecular targets. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure : Contains a morpholine ring instead of dimethoxy groups.

- Reactivity : The morpholine group enhances water solubility but may reduce electrophilicity compared to the dimethoxyethyl group. This compound exhibits cytotoxicity, likely due to its ability to interact with cellular targets via hydrogen bonding .

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

- Structure: Features dimethylamino and methoxy substituents.

- Its synthesis involves palladium-catalyzed amination, which is more complex than the straightforward methods used for N-(2,2-dimethoxyethyl)acetamide .

Dimethylacetamide (DMAC)

- Structure : Lacks the ethyl linker; substituents are directly attached (CH₃CON(CH₃)₂).

- Reactivity: Primarily used as a polar aprotic solvent.

- Physicochemical Properties : Boiling point 164–166°C, density 0.9429 g/cm³, and high thermal stability .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Structure: Contains a diethylamino group and phenyl ring.

- Used in pharmacological studies but requires harsher conditions for synthesis .

Physicochemical Properties

- Solubility: The dimethoxyethyl group in this compound enhances solubility in polar solvents (e.g., ethanol, acetonitrile) compared to DMAC, which is fully miscible with water .

- Stability : The dimethoxy groups resist hydrolysis better than hydroxyl or unsubstituted ethyl analogs, as seen in resistance to deacetylation in metabolic studies .

Table 2: Physical Properties

Biological Activity

N-(2,2-Dimethoxyethyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C6H13NO3

- CAS Number : 62005-48-5

- Physical State : Liquid at room temperature

- Melting Point : Approximately 153 °C

This compound features a dimethoxyethyl group attached to an acetamide moiety, which contributes to its unique chemical behavior and potential biological effects.

The precise mechanisms of action for this compound are not fully elucidated. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various therapeutic effects. This interaction could influence metabolic pathways and enzyme activities critical for cellular function.

Biological Activity Overview

This compound has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains with promising results .

- Anticancer Potential : The compound is also being investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms.

- Biochemical Studies : The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways, which can provide insights into its potential therapeutic applications.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

Structure-Activity Relationship (SAR)

Research on related compounds has established structure-activity relationships that suggest modifications in the molecular structure can enhance biological activity. For instance, the presence of specific functional groups can significantly influence the compound's efficacy against microbial pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-Dimethoxyethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of 2,2-dimethoxyethylamine with acetyl chloride in ethanol under reflux (6–8 hours), followed by cooling and recrystallization . Optimization includes controlling stoichiometric ratios (1:1 molar ratio of amine to acetylating agent) and solvent choice (ethanol for solubility and inertness). Reaction efficiency can be monitored via TLC or HPLC to ensure minimal byproduct formation. Post-reaction purification via recrystallization or column chromatography is critical for high-purity yields .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .

- Storage : Store in sealed containers in cool, dry areas away from oxidizers .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity (e.g., acetamide proton at δ 2.0–2.1 ppm, dimethoxy groups at δ 3.3–3.4 ppm) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1100 cm (C-O of dimethoxy groups) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 190.12) .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives inform their molecular conformation and reactivity?

- Methodological Answer : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H···O interactions) that stabilize the Z-conformation of the molecule. For example, in related compounds, torsion angles (e.g., N18–C2–C3–C4 = 4°) indicate planar arrangements favoring cyclization precursors . Such data guide synthetic modifications (e.g., substituent placement) to enhance stability or reactivity .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes or receptors). For example, docking studies on acetamide analogs reveal binding affinities to antioxidant enzymes, suggesting potential therapeutic applications .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. How do intramolecular hydrogen bonds influence the stability of this compound in crystalline states?

- Methodological Answer : Hydrogen bonds between acetamide NH and dimethoxy oxygen atoms (e.g., N11–H···O24, bond length ~2.8 Å) lock the molecule into a rigid conformation, reducing entropy and enhancing crystalline stability. This is critical for designing derivatives with predictable solid-state behavior . Synchrotron X-ray diffraction can resolve these interactions at sub-Ångström resolution .

Q. Notes

- Advanced questions emphasize structural, computational, and mechanistic insights.

- Basic questions focus on foundational synthesis, safety, and characterization.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEAEJNJEVNVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571020 | |

| Record name | N-(2,2-Dimethoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62005-48-5 | |

| Record name | N-(2,2-Dimethoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.